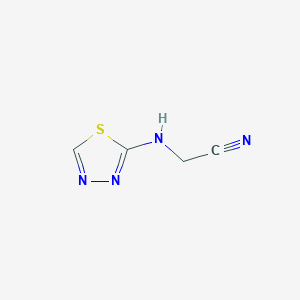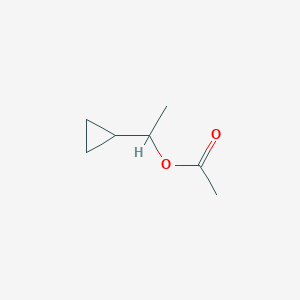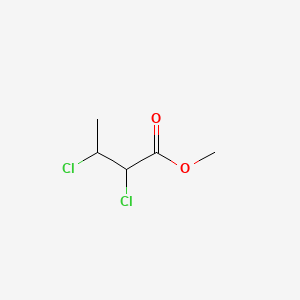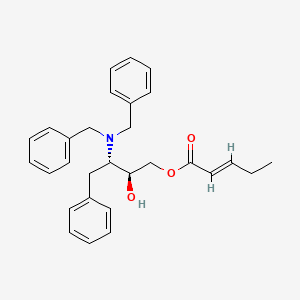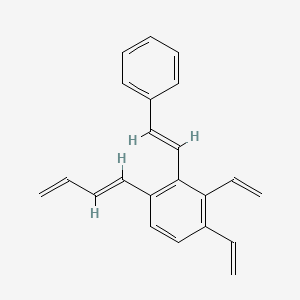![molecular formula C25H42O4 B13797510 1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl) typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a suitable diene with a diazo compound under catalytic conditions to form the cyclopropane ring. Subsequent steps may include esterification, reduction, and other functional group transformations to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclopropanedicarboxylic acid: A simpler analog with similar structural features but lacking the additional functional groups.
Diethyl trans-1,2-cyclopropanedicarboxylate: Another related compound used in organic synthesis.
Uniqueness
1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl) is unique due to its complex structure, multiple chiral centers, and diverse functional groups. These features contribute to its versatility and potential for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C25H42O4 |
|---|---|
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C25H42O4/c1-14(2)18-9-7-16(5)11-22(18)28-24(26)20-13-21(20)25(27)29-23-12-17(6)8-10-19(23)15(3)4/h14-23H,7-13H2,1-6H3/t16-,17-,18+,19+,20+,21?,22-,23-/m0/s1 |
Clave InChI |
OKUZYZZYXCUVKO-DXKWTXBVSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@@H]2CC2C(=O)O[C@H]3C[C@H](CC[C@@H]3C(C)C)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C2CC2C(=O)OC3CC(CCC3C(C)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


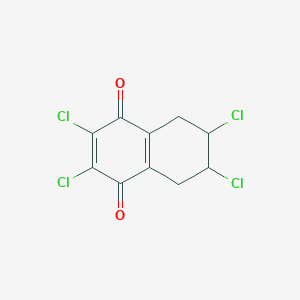
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)

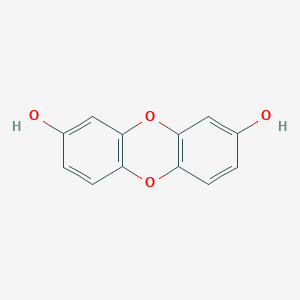
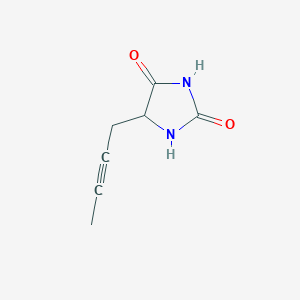
![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
